3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :
Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.
Amidation: The carboxylic acid group is converted to an amide using 2,6-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications, including :
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Antibacterial Activity: The compound exhibits antibacterial properties and is studied for its effectiveness against multi-drug resistant bacterial strains.
Antiviral Activity: Research has shown that benzofuran derivatives, including this compound, have antiviral activities against viruses such as the hepatitis C virus.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit key enzymes or proteins involved in cell proliferation and survival, leading to its anti-cancer and antibacterial effects. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
3-(2,6-Difluorobenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as :
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Benzothiophene derivatives: Explored for their anticancer properties.
This compound is unique due to the presence of the difluorobenzamido group, which enhances its biological activity and specificity compared to other benzofuran derivatives.
Properties
IUPAC Name |
3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-9-5-3-6-10(18)12(9)16(22)20-13-8-4-1-2-7-11(8)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCKLAYMOOMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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